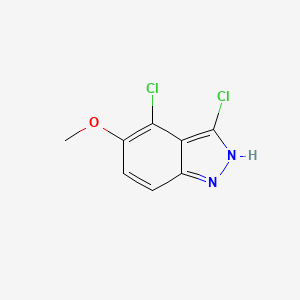

3,4-Dichloro-5-methoxy-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-5-methoxy-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O/c1-13-5-3-2-4-6(7(5)9)8(10)12-11-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQHAYMVFKSVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(NN=C2C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296932 | |

| Record name | 3,4-Dichloro-5-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-25-8 | |

| Record name | 3,4-Dichloro-5-methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-5-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,4 Dichloro 5 Methoxy 1h Indazole and Its Analogs

Retrosynthetic Analysis of 3,4-Dichloro-5-methoxy-1H-indazole

A retrosynthetic analysis of this compound suggests that the molecule can be disconnected through several key bond formations. The primary disconnection would be the N-N bond of the pyrazole (B372694) ring, a common strategy in indazole synthesis. This leads back to a substituted 2-aminobenzaldehyde (B1207257) or a related derivative. The chloro and methoxy (B1213986) groups are considered as substituents on the initial benzene (B151609) ring.

Further disconnection of the C-N bonds of the pyrazole ring could lead to precursors like a substituted o-toluidine (B26562) or a 2-halobenzonitrile. chemicalbook.comorganic-chemistry.org The strategic placement of the methoxy group at the 5-position and the chloro groups at the 3- and 4-positions would necessitate a starting material with a corresponding substitution pattern or a synthetic route that allows for their regioselective introduction.

Classical and Modern Approaches for the Construction of the Indazole Ring System

The construction of the indazole core is a well-established area of organic synthesis, with both classical and modern methods available. nih.govresearchgate.net

Classical methods for indazole synthesis often involve the cyclization of ortho-substituted benzene derivatives. chemicalbook.com One of the earliest methods involves the diazotization of o-toluidine followed by ring closure. chemicalbook.com Another common approach is the condensation of o-halobenzaldehydes or ketones with hydrazine. chemicalbook.com More contemporary methods include [3+2] annulation strategies using arynes and hydrazones, which allow for the construction of the 1H-indazole skeleton under various reaction conditions. organic-chemistry.org The reaction of 2-aminomethyl-phenylamines can lead to all three tautomeric forms of indazoles through an N-N bond-forming oxidative cyclization. organic-chemistry.org

Recent advancements have also explored intramolecular cyclization of picrylhydrazone to form indazole derivatives. rsc.org The table below summarizes some of the key classical and modern cyclization strategies.

| Method | Starting Materials | Key Features | Reference(s) |

| Diazotization of o-toluidine | o-Toluidine | Involves diazotization and subsequent ring closure. | chemicalbook.com |

| Hydrazine Condensation | o-Halobenzaldehydes/ketones and hydrazine | A direct method to form the pyrazole ring. | chemicalbook.com |

| [3+2] Annulation | Arynes and hydrazones | Versatile for various substituted indazoles. | organic-chemistry.org |

| Oxidative Cyclization | 2-Aminomethyl-phenylamines | Can selectively produce different indazole tautomers. | organic-chemistry.org |

| Picrylhydrazone Cyclization | Picrylhydrazone | An efficient method for preparing certain energetic materials. | rsc.org |

Transition metal catalysis has revolutionized the synthesis of indazoles, offering milder reaction conditions and broader functional group tolerance. nih.govresearchgate.net

Palladium: Palladium-catalyzed cross-coupling reactions are widely used. For instance, the synthesis of 3-aminoindazoles can be achieved from 2-bromobenzonitriles through a palladium-catalyzed arylation followed by cyclization. organic-chemistry.org

Copper: Copper-catalyzed reactions provide efficient routes to indazoles. A notable example is the Cu(OAc)2-mediated N-N bond formation from o-aminobenzonitriles and organometallic reagents. nih.gov Copper salts can also promote the cyclization of o-haloaryl N-sulfonylhydrazones. nih.govresearchgate.net Furthermore, a copper(II)-salt promoted oxidative cyclization of an arene bearing both an alkyne and a triazene (B1217601) functionality can produce 2H-indazoles. nih.gov

Rhodium: Rhodium(III)-catalyzed C–H bond functionalization and cyclative capture of azobenzenes with aldehydes is a powerful one-step method for synthesizing N-aryl-2H-indazoles. nih.govacs.org A combination of Rh(III) and Cu(II) catalysts can facilitate the sequential C–H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes to yield 1H-indazoles. nih.gov

The following table highlights some key transition metal-catalyzed approaches to indazole synthesis.

| Metal Catalyst | Reaction Type | Starting Materials | Reference(s) |

| Palladium | Cross-coupling/Cyclization | 2-Bromobenzonitriles, benzophenone (B1666685) hydrazone | organic-chemistry.org |

| Copper | N-N Bond Formation/Cyclization | o-Aminobenzonitriles, o-haloaryl N-sulfonylhydrazones | nih.govresearchgate.net |

| Rhodium | C-H Activation/Cyclization | Azobenzenes, aldehydes, ethyl benzimidates, nitrosobenzenes | nih.govnih.govacs.org |

Direct C-H activation has emerged as a highly efficient and atom-economical strategy for the synthesis and functionalization of indazoles. rsc.orgresearchgate.netbits-pilani.ac.in This approach avoids the need for pre-functionalized starting materials.

Rhodium(III)-catalyzed C–H activation of azobenzenes followed by reaction with aldehydes is a prime example of building the indazole ring through this methodology. nih.govnih.gov This reaction proceeds via an ortho-C–H bond activation directed by the azo group. nih.gov Late-stage functionalization of pre-formed indazole rings via C-H activation is also a significant area of research, allowing for the introduction of various substituents at different positions. rsc.orgresearchgate.net This includes C3-functionalization through transition metal-catalyzed C–H activation or radical pathways. rsc.org

Targeted Incorporation of Dichloro and Methoxy Functional Groups into the Indazole Scaffold

The synthesis of this compound requires precise control over the regiochemistry of substituent placement. This can be achieved either by starting with a pre-functionalized aromatic precursor or by selective functionalization of the indazole core.

The direct and regioselective halogenation of the indazole ring is a challenging but crucial step for synthesizing compounds like this compound.

Recent studies have reported metal-free methods for the regioselective halogenation of 2H-indazoles using N-halosuccinimides (NCS for chlorination, NBS for bromination). nih.gov By carefully tuning the reaction conditions, it is possible to achieve mono- or poly-halogenation at specific positions. nih.gov For instance, the reaction of 2-phenyl-2H-indazole with NBS can lead to selective bromination at the C3 position. nih.gov While this research primarily focuses on 2H-indazoles, the principles of electrophilic aromatic substitution on the indazole nucleus are relevant.

The electronic properties of the existing methoxy group at the 5-position will influence the regioselectivity of subsequent halogenation reactions. The methoxy group is an ortho-, para-director, which would activate the 4- and 6-positions for electrophilic substitution. Therefore, direct chlorination of 5-methoxy-1H-indazole would likely yield the 4-chloro and/or 6-chloro derivatives. Achieving chlorination at the C3 and C4 positions would likely require a more sophisticated synthetic strategy, possibly involving a directed metalation approach or starting with a precursor that already contains the desired 3,4-dichloro-5-methoxy substitution pattern on the benzene ring. mobt3ath.com

The direct C3-functionalization of indazoles is generally more challenging due to the electronic nature of the ring system. mit.edunih.gov However, methods for C3-formylation and C3-allylation have been developed, suggesting that direct C3-halogenation could be achievable under specific conditions. mit.edunih.govthieme-connect.de

Methods for Methoxy Group Introduction at the C-5 Position

The introduction of a methoxy group at the C-5 position of the indazole ring is a key step in the synthesis of the target compound and its analogs. This is typically achieved by utilizing starting materials that already contain the desired methoxy substituent.

One common strategy involves the cyclization of a substituted aniline (B41778) precursor. For instance, the synthesis of 5-methoxy-1H-indazole can be accomplished starting from 4-methoxy-2-methylaniline. The process involves diazotization of the aniline followed by an intramolecular cyclization to form the indazole ring.

Another approach is the [3+2] cycloaddition reaction between a substituted benzyne (B1209423) and a diazo compound. For the synthesis of a 5-methoxy-1H-indazole derivative, a benzyne generated from a precursor bearing a methoxy group can be reacted with a suitable diazo compound. For example, methyl 5-methoxyl-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate has been synthesized and characterized. nih.gov

Furthermore, microwave-assisted synthesis has been shown to be an effective method for preparing alkoxyindazole derivatives. High yields of 7-methoxy substituted indazoles have been achieved using this technology, highlighting its potential for the synthesis of C-5 methoxy analogs as well.

Control of Tautomeric Forms (1H- versus 2H-Indazole) during Synthesis

Indazole exists in two main tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govresearchgate.net The 1H-tautomer is generally the more thermodynamically stable form. nih.govresearchgate.netchemicalbook.com The control over which tautomer is formed is crucial as it significantly influences the molecule's physical, chemical, and biological properties. nih.gov

The formation of a specific tautomer can be directed during the synthesis or through post-synthesis modification.

Synthetic Control: The choice of synthetic route can favor one tautomer over the other. For example, certain cyclization conditions or the use of specific precursors can lead to the preferential formation of the less stable 2H-indazole. A number of synthetic methods have been developed specifically for the preparation of 2H-indazoles. organic-chemistry.orgresearchgate.net A N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines can selectively provide access to various 2-substituted 2H-indazoles. organic-chemistry.orgorganic-chemistry.org

N-Substitution: The most common method for controlling the tautomeric form is through N-substitution. Direct alkylation or acylation of an N-unsubstituted indazole often yields a mixture of N-1 and N-2 substituted products. nih.govbeilstein-journals.org The regioselectivity of this reaction is influenced by several factors, including the nature of the substituents on the indazole ring, the electrophile, the base, and the solvent used. nih.govbeilstein-journals.orgnih.gov

Thermodynamic vs. Kinetic Control: Generally, N-1 alkylated products are the result of thermodynamic control, while N-2 products are favored under kinetic control. researchgate.net The lone pair of electrons on the N-2 nitrogen is considered more kinetically accessible. researchgate.net

Reaction Conditions: The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for the selective synthesis of N-1 alkylindazoles. nih.gov Conversely, Mitsunobu conditions often favor the formation of the N-2 regioisomer. nih.gov For instance, N-alkylation of indazole under Mitsunobu conditions showed a strong preference for the N-2 isomer. nih.gov The use of specific catalysts, such as trifluoromethanesulfonic acid or copper(II) triflate, can also promote selective N-2 alkylation. organic-chemistry.org

The stabilization of the less common 2H-tautomer has also been observed in coordination complexes, such as with osmium(IV), where both 1H- and 2H-indazole complexes have been synthesized and characterized. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for Indazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like indazoles to minimize environmental impact. numberanalytics.comnumberanalytics.comresearchgate.net This involves the use of safer solvents, renewable resources, and energy-efficient methods. numberanalytics.comnumberanalytics.comnih.gov

Several greener approaches for the synthesis of indazole derivatives have been reported:

Use of Green Solvents and Catalysts: Water, ionic liquids, and polyethylene (B3416737) glycol (PEG) have been explored as environmentally benign solvents for indazole synthesis. nih.gov Natural catalysts, such as lemon peel powder, have been utilized for the synthesis of 1H-indazoles under ultrasound irradiation, offering a green and efficient alternative to conventional methods. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions for the synthesis of heterocyclic compounds, including indazoles. researchgate.netrasayanjournal.co.in

Catalyst-Free and Metal-Free Reactions: The development of catalyst-free and metal-free synthetic methods is a key goal in green chemistry. nih.gov For example, a one-pot metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a mild and efficient route to indazoles. organic-chemistry.org

Recent reviews have highlighted the significant progress in the sustainable synthesis of indazoles, covering a range of catalyst-based and green chemistry approaches. benthamdirect.comingentaconnect.com

| Green Chemistry Approach | Description | Example |

| Alternative Solvents | Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. | Use of water or polyethylene glycol (PEG) in cycloaddition reactions. nih.gov |

| Renewable Catalysts | Utilizing catalysts derived from renewable sources. | Lemon peel powder as a catalyst for 1H-indazole synthesis. researchgate.net |

| Energy Efficiency | Employing methods like microwave or ultrasound irradiation to reduce energy consumption and reaction times. | Microwave-assisted synthesis of various heterocyclic compounds. researchgate.netrasayanjournal.co.in |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Multi-component reactions for the one-pot synthesis of complex indazoles. |

Chemical Reactivity and Derivatization Strategies of the this compound Core

The chemical reactivity of the this compound core is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing chloro groups on the benzene ring, as well as the nucleophilic character of the pyrazole ring nitrogens.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the indazole ring is influenced by the directing effects of the existing substituents. organicchemistrytutor.comlumenlearning.comlibretexts.orgunizin.org

Directing Effects: The methoxy group at C-5 is a strongly activating, ortho-para directing group. The chloro groups at C-3 and C-4 are deactivating but also ortho-para directing. organicchemistrytutor.comyoutube.com The combined effect of these substituents would likely direct incoming electrophiles to the C-6 and C-7 positions of the benzene ring. The C-7 position is sterically hindered by the C-6 substituent and the fused pyrazole ring. Therefore, substitution at the C-6 position would be favored. Halogenation of 2-substituted indazoles has been shown to occur regioselectively. rsc.org

Reactivity: The presence of two deactivating chloro groups will generally reduce the reactivity of the benzene ring towards electrophilic attack compared to unsubstituted indazole.

Functional Group Interconversions of the Dichloro and Methoxy Moieties

The chloro and methoxy groups on the indazole ring can be chemically modified to introduce further diversity. ub.eduvanderbilt.eduimperial.ac.ukslideshare.net

Dichloro Moieties: The chlorine atoms, particularly if activated by other substituents, could potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions.

Methoxy Moiety: The methoxy group can be cleaved to yield the corresponding 5-hydroxy-1H-indazole derivative. This transformation is commonly achieved using strong acids like HBr or Lewis acids such as BBr₃. researchgate.netreddit.comacs.orgtandfonline.comorganic-chemistry.org Milder, more selective methods for aryl methyl ether cleavage are also being developed. acs.org The resulting hydroxyl group can then be used as a handle for further functionalization, for instance, through etherification or esterification. researchgate.net

| Functional Group | Transformation | Reagents |

| Aryl Chloride | Nucleophilic Aromatic Substitution | Strong nucleophiles, high temperature/pressure |

| Aryl Methoxy Ether | Ether Cleavage (Demethylation) | BBr₃, HBr, AlCl₃/NaI, Pyridinium HCl researchgate.netreddit.com |

N-Substitution Reactions at the Indazole Nitrogen Atoms

N-substitution is a fundamental transformation for indazole derivatives, allowing for the introduction of a wide variety of functional groups and the unambiguous assignment of the tautomeric form. nih.govnih.gov As with other indazoles, alkylation of this compound is expected to yield a mixture of N-1 and N-2 isomers. nih.govbeilstein-journals.org

The regioselectivity of N-substitution is highly dependent on the reaction conditions:

N-1 vs. N-2 Selectivity: The ratio of N-1 to N-2 substitution is influenced by steric and electronic effects of the substituents on the indazole ring, the choice of the alkylating or acylating agent, the base, and the solvent. nih.govnih.govresearchgate.net For example, studies on substituted indazoles have shown that electron-withdrawing groups at the C-7 position can lead to excellent N-2 regioselectivity. nih.gov In contrast, certain substituents at the C-3 position can promote high N-1 selectivity, especially when using NaH in THF. nih.govnih.gov DFT calculations have been used to rationalize these outcomes, suggesting that chelation and other non-covalent interactions can drive the regioselectivity. nih.gov

Synthetic Protocols: Specific protocols have been developed to favor one isomer over the other. For instance, N-acylation often leads to the N-1 substituted product through thermodynamic control. nih.gov Highly selective N-2 alkylation has been achieved using alkyl 2,2,2-trichloroacetimidates under acidic conditions. researchgate.netwuxibiology.com

| Reaction Condition | Predominant Isomer | Rationale |

| NaH in THF | N-1 | Thermodynamic control, potential chelation effects. nih.govnih.gov |

| Mitsunobu Reaction | N-2 | Kinetic control, greater accessibility of N-2 lone pair. nih.gov |

| Alkyl 2,2,2-trichloroacetimidates / Acid | N-2 | Specific activation of the electrophile and reaction mechanism. researchgate.netwuxibiology.com |

Structure Activity Relationship Sar Investigations of 3,4 Dichloro 5 Methoxy 1h Indazole Analogs

Fundamental Principles of Structure-Activity Relationship in Indazole Research

Key principles guiding SAR in indazole research include:

Bioisosteric Replacement: Indazoles are often considered bioisosteres of indoles and phenols. This substitution can lead to improved metabolic stability, oral bioavailability, and plasma clearance. acs.org

Hinge-Binding: The indazole nucleus, particularly the 1H-indazole-3-amine and 1H-indazole-3-carboxamide moieties, can act as a "hinge-binder" in the ATP-binding pocket of kinases, a critical interaction for inhibitory activity. tandfonline.commdpi.comnih.gov

Positional Isomerism: The location of substituents on the indazole ring dramatically affects the molecule's interaction with its biological target. For instance, substitutions at the C-3, C-4, C-5, and C-6 positions have been shown to be crucial for the inhibitory activities of various indazole derivatives. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the electronic distribution within the indazole ring system, thereby affecting its binding affinity and reactivity.

Stereochemistry: The three-dimensional arrangement of atoms in a molecule can be critical for its biological function. For example, specific stereoisomers of indazole derivatives may exhibit significantly higher potency than others.

Through systematic SAR studies, researchers can identify the key structural features required for a desired pharmacological effect, leading to the rational design of more potent and selective drug candidates. nih.govnih.govresearchgate.netnih.govtandfonline.com

Positional and Electronic Effects of Dichloro Substitution at C-3 and C-4 on Biological Activity

The presence and position of halogen atoms, particularly chlorine, on the indazole ring can profoundly influence the biological activity of the resulting analogs. While specific SAR data for 3,4-dichloro-5-methoxy-1H-indazole is not extensively detailed in the provided search results, general principles of halogen substitution on the indazole core can be inferred.

In a study of indazole derivatives as anti-cancer agents, the introduction of chlorine atoms at various positions was investigated. nih.gov For instance, adding a chlorine to the 3,5-dimethoxystyryl group at the C-3 position of an indazole derivative led to a decrease in potency compared to the non-chlorinated analog. nih.gov This suggests that the electronic and steric effects of chlorine at this position are detrimental to the observed anti-proliferative activity.

Conversely, in other series of compounds, chloro substitution has been shown to be beneficial. For example, in a series of 1H-indazole-3-amine derivatives, a 3,4-dichlorophenyl group at the C-5 position resulted in a decrease in inhibitory activity against the K562 cell line compared to a 3-fluorophenyl substituent. nih.gov This highlights the nuanced effects of both the type of halogen and its position.

The electronic effects of chlorine, being an electron-withdrawing group, can alter the pKa of the indazole nitrogen atoms, influencing hydrogen bonding interactions with target proteins. Furthermore, the steric bulk of the chlorine atoms at the C-3 and C-4 positions can dictate the molecule's ability to fit into a specific binding pocket. The precise impact of the 3,4-dichloro substitution pattern on the biological activity of 5-methoxy-1H-indazole would depend on the specific biological target and its binding site topology.

Influence of Methoxy (B1213986) Substitution at C-5 on Receptor Binding and Enzyme Inhibition

The methoxy group (-OCH3) at the C-5 position of the indazole ring can significantly modulate the pharmacological properties of the molecule through its electronic and steric characteristics. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding sites of receptors and enzymes.

For example, in a series of indazole analogs of 5-MeO-DMT, the 5-methoxy group was a key feature, and its analogs were evaluated as serotonin (B10506) receptor 2 agonists. acs.org The potency of these compounds is influenced by substitutions on the indazole ring, indicating the importance of the methoxy group's position and electronic contribution. In another study, 5-amino-7-(3-(4-[11C]methoxy)phenylpropyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine was developed as a potent and selective antagonist for the A2A adenosine (B11128) receptor, where the methoxy group is part of a key pharmacophoric element. nih.gov

The table below illustrates the impact of methoxy substitution on the activity of some indazole derivatives.

| Compound | Target | Activity (IC50/EC50/Ki) | Reference |

| 5-MeO-DMT indazole analog (6a) | 5-HT2A | EC50 = 203 nM | acs.orgsemanticscholar.org |

| 5-MeO-DMT indazole analog (6a) | 5-HT2B | EC50 = 483 nM | acs.orgsemanticscholar.org |

| 5-MeO-DMT indazole analog (6a) | 5-HT2C | EC50 = 532 nM | acs.orgsemanticscholar.org |

| SCH442416 | A2A Adenosine Receptor | Ki = 0.048 nM | nih.gov |

Role of the 1H-Indazole Ring and its Tautomeric Stability in Structure-Function Relationships

The aromatic nature of the indazole ring allows for π-π stacking interactions with aromatic amino acid residues in protein binding sites. tandfonline.com The nitrogen atoms of the pyrazole (B372694) portion of the indazole ring can act as both hydrogen bond donors (N-H) and acceptors, facilitating crucial interactions with the target protein. nih.govacs.org

The tautomeric equilibrium between the 1H- and 2H- forms can be influenced by the nature and position of substituents on the ring, as well as the solvent environment. nih.govacs.org While the 1H-tautomer is typically more stable, certain substitution patterns or specific interactions within a binding pocket could favor the 2H-tautomer. researchgate.net The ability of the indazole ring to exist in different tautomeric forms can be a critical aspect of its mechanism of action, allowing it to adapt to the specific chemical environment of a binding site.

Theoretical calculations have shown that the energy difference between the 1H- and 2H-tautomers of unsubstituted indazole is approximately 15 kJ·mol⁻¹. nih.govacs.org This energy difference can be altered by substituents, thereby influencing the tautomeric preference and, consequently, the biological activity.

Impact of N-Substituents on the Pharmacological Profile and Target Selectivity

Substitution at the N-1 or N-2 positions of the indazole ring is a common strategy to modulate the pharmacological profile and target selectivity of indazole-based compounds. beilstein-journals.org The nature of the N-substituent can influence several key properties, including:

Solubility and Bioavailability: The introduction of appropriate N-substituents can improve the physicochemical properties of the molecule, such as its solubility and membrane permeability, leading to enhanced oral bioavailability. nih.gov For example, the incorporation of a piperazine (B1678402) moiety is a known strategy to increase solubility. nih.gov

Target Binding and Selectivity: The N-substituent can directly interact with the target protein, either through hydrogen bonding, hydrophobic interactions, or steric effects. By carefully selecting the N-substituent, it is possible to enhance binding affinity for the desired target while reducing off-target effects, thereby improving selectivity. nih.gov

Tautomerism: N-alkylation or N-arylation fixes the indazole ring in either the N-1 or N-2 isomeric form, eliminating the potential for tautomerization. beilstein-journals.org This can be advantageous in drug design as it removes ambiguity about the active form of the molecule.

Metabolic Stability: The N-substituent can block potential sites of metabolism on the indazole ring, leading to a longer half-life and improved pharmacokinetic profile.

In a study on indazole derivatives as anti-cancer agents, various substituents at the N-1 position were explored, and their effects on the inhibition of different cancer cell lines were evaluated. nih.gov The results demonstrated that the nature of the N-substituent had a significant impact on both the potency and the selectivity of the compounds. For instance, in a series of 1H-indazole-3-amine derivatives, the substituent at the N-1 position played a crucial role in determining the anti-proliferative activity. mdpi.com

Elucidation of Key Pharmacophoric Features for Biological Efficacy

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For indazole-based compounds, several key pharmacophoric features have been identified through extensive SAR studies:

The Indazole Core: The bicyclic indazole ring system itself is a fundamental pharmacophoric element, providing the necessary scaffold for the attachment of other functional groups in the correct spatial orientation. nih.gov

Hydrogen Bond Donors and Acceptors: The nitrogen atoms of the indazole ring, particularly the N-H group in 1H-indazoles, and the nitrogen at position 2, serve as crucial hydrogen bond donors and acceptors, respectively. These interactions are often essential for anchoring the molecule to its biological target. tandfonline.com

Substituents at C-3: The C-3 position is a frequent site for modification. Groups like carboxamides or amines at this position can act as key recognition elements, often involved in hinge-binding interactions with kinases. nih.gov

Substituents at C-5 and C-6: Substitutions at these positions on the benzene (B151609) ring portion of the indazole can modulate electronic properties, improve selectivity, and provide additional interaction points with the target. nih.gov

Hydrophobic Moieties: The introduction of hydrophobic groups, such as aryl or alkyl substituents, can lead to favorable hydrophobic interactions within the binding pocket of the target protein, thereby enhancing binding affinity. tandfonline.com

For example, in the design of FMS-like tyrosine kinase 3 (FLT3) inhibitors, the indazole fragment was identified as a key hinge binder. tandfonline.comnih.gov The pharmacophore model for these inhibitors includes the indazole core, a benzimidazole (B57391) scaffold, and a terminal phenyl group with various substituents that occupy a hydrophobic pocket. tandfonline.comnih.gov

Rational Design and Structural Optimization Strategies for Enhancing Potency and Selectivity

Rational drug design and structural optimization are iterative processes that utilize the understanding of SAR to create more potent and selective drug candidates. nih.govnih.govresearchgate.netnih.govtandfonline.com For indazole-based compounds, these strategies often involve:

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, molecular docking studies can be used to predict how different indazole analogs will bind. tandfonline.comnih.gov This allows for the rational design of new compounds with improved binding affinity and selectivity. For instance, docking studies of FLT3 inhibitors revealed that an indazole moiety could act as a hinge binder, guiding the replacement of other chemical groups with indazole to enhance potency. tandfonline.comnih.gov

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target protein and then linking them together or growing them to create a more potent lead compound. The indazole ring itself can be considered a valuable fragment in this approach.

Bioisosteric Replacement: As mentioned earlier, replacing certain functional groups with their bioisosteres can lead to improved pharmacokinetic and pharmacodynamic properties. acs.org For example, replacing a quinazoline (B50416) core with a benzimidazole scaffold, a bioisostere, resulted in enhanced potency against FLT3. tandfonline.comnih.gov

Systematic Modification of Substituents: This involves synthesizing and testing a library of compounds with different substituents at various positions on the indazole ring. nih.govnih.gov The data from these studies are then used to build a comprehensive SAR model that can guide further optimization efforts. For example, a study on 1H-indazole-3-amine derivatives systematically varied the substituents at the C-5 position to determine the optimal group for anti-proliferative activity. mdpi.com

By employing these strategies, medicinal chemists can systematically refine the structure of indazole-based compounds to maximize their therapeutic potential while minimizing undesirable side effects. nih.govnih.govresearchgate.netnih.govtandfonline.comresearchgate.net

Computational and Theoretical Chemistry Studies on 3,4 Dichloro 5 Methoxy 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular properties, reactivity, and tautomeric preferences of indazole derivatives.

Studies have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-31G**, 6-311++G(d,p)), to perform geometry optimization and calculate a range of molecular parameters. epstem.netresearchgate.netnih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation. epstem.netresearchgate.net

Furthermore, quantum chemical calculations are employed to determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. epstem.netepstem.net A smaller HOMO-LUMO gap suggests higher reactivity. These calculations have been applied to various heterocyclic compounds, including those with structures analogous to indazoles, to understand their electronic behavior. epstem.netepstem.net

Tautomerism, the interconversion of structural isomers, is a significant aspect of indazole chemistry. Computational studies have been conducted to determine the relative stability of different tautomeric forms of indazole derivatives. nih.govresearchgate.netmdpi.com For instance, theoretical calculations on 1,5,6,7-tetrahydro-4H-indazol-4-ones have successfully established the most stable tautomer, which was consistent with experimental data. nih.govresearchgate.net These studies often compare the energies of the 1H and 2H tautomers to predict the predominant form in different environments. researchgate.netmdpi.com The B3LYP/6-31G** level of theory has been shown to provide reliable results for the stability of tautomeric forms. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. This method is widely used to design and optimize new drug candidates.

2D- and 3D-QSAR Methodologies and Predictive Model Development

Both 2D- and 3D-QSAR studies have been extensively applied to various series of indazole derivatives to develop predictive models for their biological activities. growingscience.comresearchgate.net These models are built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and k-Nearest Neighbor (kNN). growingscience.comresearchgate.netresearchgate.net

In 2D-QSAR , molecular descriptors are calculated from the 2D representation of the molecules. These descriptors can be constitutional, topological, electrostatic, or quantum-chemical in nature. growingscience.comnih.gov For example, a study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed a 2D-QSAR model with a high correlation coefficient (r²) of 0.9512, indicating a strong correlation between the descriptors and the inhibitory activity. growingscience.com

3D-QSAR methods, on the other hand, consider the three-dimensional properties of the molecules. These studies typically involve aligning the molecules and calculating steric and electrostatic interaction fields around them. nih.govresearchgate.net The k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) is a common 3D-QSAR technique. researchgate.netresearchgate.net A 3D-QSAR model for indazole derivatives as TTK inhibitors showed a high internal cross-validation regression coefficient (q²) of 0.9132, demonstrating its predictive power. growingscience.com

The predictive ability of these QSAR models is rigorously validated using internal and external validation techniques to ensure their reliability for predicting the activity of new, untested compounds. growingscience.comresearchgate.netresearchgate.net

| QSAR Study on Indazole Derivatives | Target | 2D/3D-QSAR | Statistical Method | Key Findings |

| Tyrosine Threonine Kinase (TTK) inhibitors | Anticancer | 2D & 3D | MLR, SWF kNN | Developed a highly predictive 2D-QSAR model (r² = 0.9512) and a robust 3D-QSAR model (q² = 0.9132). growingscience.com |

| Glycogen synthase kinase-3 beta (GSK-3β) inhibitors | Various diseases | 2D & 3D | kNN | Identified important descriptors and interacting residues, leading to the optimization of 31 compounds. researchgate.net |

| HIF-1α inhibitors | Cancer | 3D | PLS | Generated steric and electrostatic maps to guide the design of new inhibitors. nih.gov |

| SAH/MTAN-mediated quorum sensing inhibitors | Antimicrobial | 2D & 3D | GA-MLR | Developed a QSAR model that could explain and predict a significant percentage of the variance in inhibitory activity. aboutscience.eunih.gov |

Identification of Steric, Electrostatic, and Hydrophobic Descriptors Governing Activity

A key outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. These descriptors are typically categorized as steric, electrostatic, and hydrophobic.

Steric Descriptors: These relate to the size and shape of the molecule. Contour maps generated from 3D-QSAR studies often highlight regions where bulky substituents are either favorable or unfavorable for activity. nih.govresearchgate.net

Electrostatic Descriptors: These describe the distribution of charge in a molecule. Electrostatic maps can indicate areas where positive or negative potentials are important for interaction with the target. nih.govnih.govresearchgate.net Descriptors related to the whole surface area of the molecule and the charge on specific atoms have been found to be significant. nih.gov

Hydrophobic Descriptors: These relate to the water-repelling properties of the molecule. Hydrophobic fields in 3D-QSAR can show where lipophilic groups enhance or diminish activity. researchgate.net SlogP, a calculated measure of lipophilicity, is often an important descriptor in QSAR models. researchgate.net

By understanding the contribution of these descriptors, medicinal chemists can rationally design new derivatives with improved potency and selectivity. For instance, a QSAR study on GSK-3β inhibitors revealed that electrostatic potential and hydrophobicity were important descriptors for biological activity. researchgate.net

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is a powerful tool for understanding ligand-target interactions and for virtual screening of large compound libraries. mdpi.comthesciencein.org

Analysis of Binding Modes and Key Interacting Residues

Molecular docking simulations have been performed on indazole derivatives to elucidate their binding modes within the active sites of various protein targets. researchgate.netnih.govjocpr.com These studies provide detailed information about the key amino acid residues that interact with the ligand.

For example, docking studies of indazole derivatives as GSK-3β inhibitors identified Val135, Gln185, Arg141, and Asp200 as essential interacting residues in the active site. researchgate.net Similarly, in studies of indazole derivatives as HIF-1α inhibitors, docking revealed good binding efficiency and stability in the active site of the HIF-1α protein. nih.gov The interactions often involve hydrogen bonds, hydrophobic interactions, and other non-covalent forces. The binding energy, calculated by the docking program, provides an estimate of the binding affinity of the ligand for the target. nih.govnih.gov

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| GSK-3β | Val135, Gln185, Arg141, Asp200 | Not specified | researchgate.net |

| HIF-1α | Not specified | Good binding efficiency | nih.gov |

| MDM2 receptor bind p53 | GLN72, HIS73 | High bonding interaction | jocpr.com |

| PBR receptor | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | Binding interactions | jocpr.com |

| Epidermal growth factor receptor tyrosine kinase | Gln767, Met769, Thr766 | Hydrogen bonding | nih.gov |

Virtual Screening Applications for Novel Target Identification

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. unlp.edu.arresearchgate.netresearchgate.net This technique can be broadly categorized into ligand-based and structure-based virtual screening.

Ligand-based virtual screening uses the knowledge of known active compounds to identify others with similar properties. nih.gov Structure-based virtual screening, which often employs molecular docking, uses the 3D structure of the target protein to screen for potential binders. unlp.edu.ar

For indazole derivatives, virtual screening can be a powerful tool to identify novel biological targets. By docking a library of indazole compounds against a panel of different proteins, it is possible to predict new potential therapeutic applications for this chemical scaffold. This approach accelerates the drug discovery process by prioritizing compounds for experimental testing, thereby saving time and resources. researchgate.net The success of virtual screening has been demonstrated in identifying novel inhibitors for various targets. nih.gov

Molecular Dynamics (MD) Simulations to Assess Ligand-Protein Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations serve as a "computational microscope" to observe and understand the behavior of molecules over time. In drug discovery, MD simulations are a crucial tool for evaluating how a potential drug molecule, such as an indazole derivative, interacts with its target protein. These simulations provide detailed insights into the stability of the ligand-protein complex and the dynamic changes in their conformations.

The primary goal of MD simulations in this context is to assess the stability of the binding pose of a ligand within the active site of a protein. A stable interaction is often a prerequisite for a desired biological effect. Researchers analyze various parameters from the simulation to quantify this stability, including the Root Mean Square Deviation (RMSD) of the ligand and protein atoms from their initial docked positions. A low and stable RMSD value over the course of the simulation generally indicates a stable binding complex.

Furthermore, MD simulations offer a dynamic view of the interactions that hold the ligand in the protein's binding pocket. This includes the analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent forces. By tracking these interactions throughout the simulation, scientists can identify the key amino acid residues responsible for anchoring the ligand. This information is invaluable for the rational design of new derivatives with improved potency and selectivity. Studies on various indazole derivatives have utilized MD simulations to confirm the binding modes predicted by initial docking studies and to understand the structural basis for their activity against specific protein targets.

In Silico Prediction of Molecular Attributes Relevant to Compound Optimization (excluding specific ADMET results)

In silico prediction of molecular attributes is a cornerstone of modern drug discovery, allowing for the computational evaluation of a compound's properties before its actual synthesis. This approach saves significant time and resources by focusing experimental efforts on molecules with the highest probability of success. For the optimization of a lead compound like an indazole derivative, a range of molecular properties are calculated to assess its "drug-likeness" and potential for further development.

These predictions typically encompass a variety of physicochemical properties that are known to influence a compound's behavior in a biological system. Key attributes that are often evaluated include:

Molecular Weight (MW): A fundamental property that can affect a compound's absorption and distribution.

Lipophilicity (logP): This parameter describes the compound's solubility in fatty versus aqueous environments and is critical for its ability to cross cell membranes.

Polar Surface Area (TPSA): TPSA is a good indicator of a molecule's ability to permeate cell membranes.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences a compound's solubility and its ability to bind to a target protein.

Biological Target Identification and Mechanistic Studies of 3,4 Dichloro 5 Methoxy 1h Indazole Analogs

Investigation of 3,4-Dichloro-5-methoxy-1H-indazole as a Potential Inhibitor of Protein Kinases

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer. The indazole core has proven to be a valuable pharmacophore for the design of potent and selective kinase inhibitors. aboutscience.eunih.gov Several anticancer drugs with an indazole core, such as axitinib, linifanib, and pazopanib, are commercially available. nih.gov

Tyrosine Kinase Inhibition (e.g., VEGFR-2, FGFRs)

Receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptors (FGFRs) are key regulators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.

Research into closely related analogs, specifically 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives, has demonstrated potent inhibitory activity against FGFRs. semanticscholar.org Structure-activity relationship (SAR) studies revealed that substitutions at the C4-position of the indazole ring could be optimized to enhance binding to the ATP site of FGFR. semanticscholar.org For instance, the compound 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide (10a) was identified as a potent FGFR1 inhibitor with an IC₅₀ value of 69.1 ± 19.8 nM. semanticscholar.org Further optimization led to the development of compound 12b, which incorporated a methylcarbamoyl group at the phenyl 3-position and exhibited an improved FGFR1 inhibitory activity with an IC₅₀ of 38.6 ± 0.2 nM. semanticscholar.org The 4-methylpiperazine analogue (13a) in this series showed even more remarkable potency with an IC₅₀ of approximately 30.2 nM against FGFR1. semanticscholar.org

FGFR1 Inhibition by 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole Analogs

| Compound | Substitution | FGFR1 IC₅₀ (nM) | Reference |

|---|---|---|---|

| 10a | N-phenyl-1H-indazole-4-carboxamide | 69.1 ± 19.8 | semanticscholar.org |

| 12b | N-(3-(methylcarbamoyl)phenyl)-1H-indazole-4-carboxamide | 38.6 ± 0.2 | semanticscholar.org |

| 13a | N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | ~30.2 | semanticscholar.org |

Serine/Threonine Kinase Inhibition (e.g., GSK-3, ERK1/2, TTK, ROCK)

Beyond tyrosine kinases, indazole analogs have been investigated as inhibitors of serine/threonine kinases, which are involved in a multitude of cellular processes.

Glycogen Synthase Kinase 3 (GSK-3): Indazole-based compounds have been developed as inhibitors of GSK-3, a key regulator in numerous cellular pathways. While specific data on this compound is not available, the general class of indazoles has shown promise in this area.

Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2): The ERK/MAPK signaling pathway is crucial for cell proliferation, differentiation, and survival. A patent has been filed for indazole derivatives as ERK inhibitors, indicating the potential of this scaffold to target this pathway. google.com

Tyrosine Threonine Kinase (TTK): TTK, also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint and a target for anticancer drug development. A screening campaign and subsequent optimization identified a potent TTK inhibitor, CFI-400936, which features an indazole core with key sulfamoylphenyl and acetamido moieties at positions 3 and 5, respectively. nih.gov This compound demonstrated a TTK IC₅₀ of 3.6 nM. nih.gov

Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK): ROCKs are serine/threonine kinases that play a significant role in cellular contraction, motility, and proliferation. The indazole scaffold has been utilized in the development of ROCK inhibitors. rhhz.netresearchgate.net For example, a series of 5-substituted indazoles were reported by GSK as ROCK inhibitors. researchgate.net Another study reported a potent dual ROCK-I and ROCK-II inhibitor with an indazole base that had an IC₅₀ value of 0.094 µmol/L in a cellular assay. rhhz.net

Serine/Threonine Kinase Inhibition by Indazole Analogs

| Kinase Target | Compound Example | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| TTK | CFI-400936 | 3.6 nM | nih.gov |

| ROCK-I/II | Indazole-based inhibitor | 94 nM (cellular assay) | rhhz.net |

Evaluation as Enzyme Modulators Beyond Kinases

The biological activity of indazole derivatives extends beyond protein kinase inhibition to the modulation of other critical enzyme families.

Inhibition of Metabolic Enzymes (e.g., IDO1, Glucokinase, CYP2E1)

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. Its overexpression in cancer cells leads to an immunosuppressive tumor microenvironment. A class of aboutscience.eunih.govnih.govtriazolo[4,3-a]pyridine-based analogues, derived from a virtual screening hit containing an indazole moiety, were designed as IDO1 inhibitors. nih.gov One of the most potent compounds in this series, compound 38, exhibited an IC₅₀ value of 0.9 µM and showed high selectivity over TDO and CYP enzymes. nih.gov Another patent describes 1H-indazole derivatives for use as IDO inhibitors in a variety of diseases. researchgate.net

Glucokinase (GK): Glucokinase is a key enzyme in glucose metabolism and is a target for the treatment of type 2 diabetes. A study on 1,4-disubstituted indazoles led to the discovery of a novel class of glucokinase activators (GKAs). nih.gov This demonstrates that the indazole scaffold can be used to modulate, not just inhibit, enzyme activity.

Cytochrome P450 2E1 (CYP2E1): CYP2E1 is a member of the cytochrome P450 mixed-function oxidase system, involved in the metabolism of xenobiotics. A study on CYP2E1 substrate inhibition revealed that bicyclic indazole acts as a potent inhibitor of this enzyme, with a Ki for the catalytic site of 0.12 µM. nih.gov

Inhibition of Metabolic Enzymes by Indazole Analogs

| Enzyme Target | Compound Type/Example | Inhibitory Activity | Reference |

|---|---|---|---|

| IDO1 | aboutscience.eunih.govnih.govTriazolo[4,3-a]pyridine-based analog (Compound 38) | IC₅₀ = 0.9 µM | nih.gov |

| CYP2E1 | Bicyclic Indazole | Ki = 0.12 µM | nih.gov |

| Glucokinase | 1,4-disubstituted indazoles | Activator | nih.gov |

Modulation of Oxidoreductases (e.g., Lactoperoxidase)

Lactoperoxidase (LPO) is an oxidoreductase enzyme with antimicrobial properties, forming part of the innate immune system. A study investigated the inhibitory effects of a series of halo-substituted 1H-indazoles on bovine milk LPO. nih.gov The results showed that these indazole derivatives exhibited strong inhibitory effects on LPO activity. nih.gov The Ki values for the tested indazoles ranged from 4.10 µM to 252.78 µM, indicating a potent interaction with the enzyme. nih.gov For example, 4-chloro-1H-indazole and 6-chloro-1H-indazole were among the tested inhibitors. nih.gov

Inhibition of Lactoperoxidase by Halo-Substituted 1H-Indazoles

| Compound | Ki (µM) | Reference |

|---|---|---|

| 1H-Indazole | 4.10 - 252.78 (range for various halo-substitutions) | nih.gov |

| 4-Chloro-1H-indazole | Within the above range | nih.gov |

| 6-Chloro-1H-indazole | Within the above range | nih.gov |

Interference with Quorum Sensing Enzymes (e.g., SAH/MTAN)

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density. Interfering with QS is a promising strategy to combat bacterial infections.

S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN): Research has shown that indazole compounds can inhibit SAH/MTAN-mediated quorum sensing. nih.gov A study involving quantitative structure-activity relationship (QSAR) and molecular docking explored the structural features of indazole compounds responsible for this inhibition. nih.gov The docking studies identified key amino acid residues within the SAH/MTAN cavity, such as ASP197, PHE151, GLU172, ILE152, and MET173, that are essential for the binding of indazole inhibitors. nih.gov The binding affinity of these compounds was correlated with their pIC₅₀ values. nih.gov

Assessment of Receptor Binding and Modulation (e.g., GRAs, GPRs, CRAC channels, Estrogen Receptors, CCR4)

The interaction of indazole analogs with various cellular receptors is a key determinant of their pharmacological effects. Research has focused on their modulation of G-protein coupled receptors (GPRs) and nuclear receptors like the estrogen receptor.

G-Protein Coupled Receptors (GPRs)

A significant area of investigation has been the interaction of indazole analogs with serotonin (B10506) receptors, a major family of GPRs. By replacing the indole (B1671886) core of serotonergic tryptamines like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) with an indazole ring, researchers have developed potent serotonin receptor subtype 2 (5-HT₂) agonists. nih.gov

One study synthesized a series of substituted indazole-ethanamines and found that the direct 1H-indazole analog of 5-MeO-DMT was a moderately potent agonist at the 5-HT₂A receptor. nih.gov Further optimization led to compounds with high potency. For instance, the analog VU6067416 was identified as a potent 5-HT₂ agonist. nih.gov However, this particular series of compounds also exhibited potent activity at the 5-HT₂B receptor subtype, which has been associated with cardiotoxicity, precluding further development. nih.gov Docking studies suggested that the high potency of these analogs may stem from a halogen-bonding interaction within the 5-HT₂A orthosteric pocket. nih.gov

Table 1: Serotonin Receptor Activity of Indazole Analogs

| Compound | Target Receptor | Activity (EC₅₀) | Efficacy (Eₘₐₓ) | Reference |

|---|---|---|---|---|

| 1H-indazole analog of 5-MeO-DMT (6a) | 5-HT₂A | 203 nM | 70% | nih.gov |

| 1H-indazole analog of 5-MeO-DMT (6a) | 5-HT₂C | 532 nM | 72% | nih.gov |

| 1H-indazole analog of 5-MeO-DMT (6a) | 5-HT₂B | >10 µM | - | nih.gov |

| VU6067416 (19d) | 5-HT₂A | Potent Agonist | - | nih.gov |

| VU6067416 (19d) | 5-HT₂B | Potent Agonist | - | nih.gov |

Estrogen Receptors (ER)

Indazole derivatives have been developed as potent modulators of the estrogen receptor (ER), a key target in hormone-dependent cancers like breast cancer. One study reported the development of thieno[2,3-e]indazole derivatives as selective estrogen receptor degraders (SERDs). nih.gov By optimizing a lead compound, researchers identified a candidate, compound 40 , which demonstrated potent ERα degradation and inhibited the growth of both wild-type and tamoxifen-resistant MCF-7 breast cancer cells. nih.gov This compound showed robust antitumor efficacy in mouse xenograft models. nih.gov

Other research has identified phenyl-2H-indazole derivatives, such as Indazole-Cl (3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol), as ERβ agonists. nih.gov Furthermore, an indole derivative with a methoxy (B1213986) group, structurally related to the target compound, was found to interact with ERβ and inhibit the growth of human ovarian cancer cells. nih.gov This suggests that methoxy-substituted indazole analogs could also function as ER modulators.

Exploration of Anti-Inflammatory Mechanisms at a Molecular Level (e.g., COX-2 inhibition)

A primary mechanism for the anti-inflammatory activity of indazole analogs is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govmdpi.com COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. nih.gov

In vitro studies have demonstrated that various indazole derivatives can inhibit COX-2 in a concentration-dependent manner. nih.gov One study found that the inhibition of COX-2 by a series of indazoles ranged from 68% to 78% at the maximum tested concentration (50µM). nih.gov Among the tested compounds, 5-aminoindazole (B92378) was the most potent, with an IC₅₀ value of 12.32 µM for COX-2 inhibition. nih.gov The anti-inflammatory effect of these indazoles is also attributed to the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β, as well as free radical scavenging activity. nih.gov

Computational studies using molecular docking have further elucidated this interaction. These studies show that 1H-indazole analogs can fit within the active site of the COX-2 enzyme, with binding energies comparable to or better than known inhibitors like indomethacin. researchgate.net The interaction involves key amino acid residues such as Leu352, Val523, and Ala527. researchgate.net This indicates that direct inhibition of the COX-2 enzyme is a significant contributor to the anti-inflammatory properties of this class of compounds. nih.govmdpi.com

Table 2: COX-2 Inhibition by Indazole Derivatives

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| Indazole | IC₅₀ for COX-2 Inhibition | 23.42 µM | nih.gov |

| 5-Aminoindazole | IC₅₀ for COX-2 Inhibition | 12.32 µM | nih.gov |

| Indazole Derivative (BDF) | Docking Binding Energy (COX-2) | -9.11 kcal/mol | researchgate.net |

| Indomethacin (Reference) | Docking Binding Energy (COX-2) | -7.98 kcal/mol | researchgate.net |

Investigation of Anti-Tumor Mechanisms through Specific Target Interactions (e.g., HIF-1α modulation)

The anti-tumor activity of indazole analogs is multifaceted, involving the modulation of key pathways in cancer progression, including hypoxia response and apoptosis.

HIF-1α Modulation

Hypoxia-inducible factor-1α (HIF-1α) is a critical transcription factor that allows tumor cells to adapt to low-oxygen environments, promoting angiogenesis and metastasis. nih.gov Inhibition of HIF-1α is therefore a promising anti-cancer strategy. While direct studies on this compound are limited, research on structurally similar indole analogs provides strong evidence for this mechanism.

A series of synthetic Indolephenoxyacetamide (IPA) analogs were shown to possess potent anti-proliferative and anti-angiogenic activity by specifically targeting HIF-1α. nih.gov The lead compound, IPA (8k), inhibited HIF-1α and modulated its downstream targets like VEGF and MMPs, both in vitro and in vivo. nih.gov Another small molecule inhibitor, P3155, was found to inhibit HIF-1α expression under hypoxic conditions, leading to a significant reduction in tumor growth in prostate cancer xenograft models. nih.gov Given that indazole is a well-known bioisostere of indole, it is highly probable that indazole analogs, including those with dichloro and methoxy substitutions, could exert anti-tumor effects through a similar HIF-1α inhibitory mechanism.

Other Anti-Tumor Mechanisms

Beyond HIF-1α, indazole derivatives have been shown to induce apoptosis and cell cycle arrest through other pathways. A study on 1H-indazole-3-amine derivatives found that a lead compound, 6o , induced apoptosis in chronic myeloid leukemia (K562) cells by modulating the p53/MDM2 pathway. mdpi.com Specifically, it reduced the expression of the anti-apoptotic protein Bcl-2 and increased the pro-apoptotic protein Bax. mdpi.com Other indazole-based drugs, such as Linifanib, function as tyrosine kinase inhibitors, binding effectively to the hinge region of kinases involved in tumor cell proliferation. mdpi.com

Table 3: Anti-Tumor Activity of Indazole Analogs and Related Compounds

| Compound | Target/Mechanism | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| IPA (8k) (Indole analog) | HIF-1α Inhibition | Various | ~5 µM | nih.gov |

| Compound 6o (Indazole-3-amine) | p53/MDM2 Pathway | K562 (Leukemia) | 5.15 µM | mdpi.com |

| Compound 5k (Indazole-3-amine) | - | Hep-G2 (Hepatoma) | 3.32 µM | mdpi.com |

| Linifanib | Tyrosine Kinase Inhibition | Various | - | mdpi.com |

Mechanistic Studies of Antimicrobial and Antiviral Activity (Preclinical Focus)

Indazole derivatives have demonstrated promising broad-spectrum activity against various pathogens in preclinical studies. nih.govnih.gov

Antimicrobial Activity

Several studies have confirmed the antibacterial and antifungal potential of the indazole scaffold. benthamdirect.commdpi.com A study evaluating a series of 2H-indazole derivatives found that several compounds displayed weak to modest activity against Gram-positive clinical isolates, including drug-resistant strains of Staphylococcus and Enterococcus. mdpi.com The most promising compound showed a minimum inhibitory concentration (MIC) of 4 µg/mL against Staphylococcus aureus MDR strains and was found to have a bacteriostatic mechanism of action. mdpi.com Another study on hexahydro-2H-indazoles identified compounds with a 4-chlorophenyl substitution as being among the most active against bacterial and fungal strains. nih.gov While the precise molecular targets for the antimicrobial action of many indazole derivatives are still under investigation, their consistent activity makes them promising scaffolds for new antibiotic development. mdpi.com

Table 4: Antimicrobial Activity of Indazole Derivatives

| Compound Class | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 2H-Indazole (Compound 9) | S. aureus (MDR) | 4 µg/mL | mdpi.com |

| 2H-Indazole (Compound 9) | E. faecalis (MDR) | 4 µg/mL | mdpi.com |

| 2H-Indazole (Compound 5) | S. epidermidis | 64-128 µg/mL | mdpi.com |

| Hexahydro-2H-indazole (Compound 6) | Antibacterial/Antifungal | Most Active | nih.gov |

Antiviral Activity

The antiviral potential of indazole analogs has been demonstrated against several viruses. A series of 1-aminobenzyl-1H-indazole-3-carboxamide analogues were developed as potent agents against the Hepatitis C Virus (HCV). nih.gov Two lead compounds from this series exhibited excellent potency, with EC₅₀ values as low as 0.018 µM and 0.024 µM, making them strong candidates for further development. nih.gov

More recently, N-arylindazole-3-carboxamide derivatives have been identified as potent inhibitors of SARS-CoV-2. nih.gov Building from a hit compound against MERS-CoV, researchers synthesized analogs, with 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a ) showing a potent inhibitory effect on SARS-CoV-2 with an EC₅₀ of 0.69 µM and low cytotoxicity. nih.gov Furthermore, a benzylpyrazole derivative featuring a 3,4-dichloro substitution pattern showed significant anti-HIV action with an EC₅₀ of 0.047 µM, highlighting the potential contribution of the dichloro substitution to antiviral potency. nih.gov

Future Research Directions and Translational Outlook for 3,4 Dichloro 5 Methoxy 1h Indazole in Academic Contexts

Exploration of Underexplored Biological Targets for Indazole Scaffolds

The versatility of the indazole nucleus allows for its interaction with a wide array of biological targets. nih.govresearchgate.net While kinases have been a major focus of indazole-based drug discovery, leading to anticancer agents like pazopanib, a vast landscape of other potential targets remains to be explored. nih.govnih.gov Future research should strategically pivot towards these less-investigated proteins and pathways.

A promising area of investigation is the targeting of serotonin (B10506) receptors. nih.govacs.orgresearchgate.net Analogs of 5-MeO-DMT incorporating an indazole motif have been synthesized and evaluated as serotonin receptor 2 agonists. nih.govacs.orgresearchgate.net This suggests that 3,4-Dichloro-5-methoxy-1H-indazole could be a valuable starting point for developing novel modulators of serotonergic signaling, with potential applications in neuroscience and psychiatry. Another underexplored avenue is the inhibition of enzymes like lipoamide (B1675559) dehydrogenase, which has been identified as a target for indazole sulfonamides in Mycobacterium tuberculosis. nih.govnih.gov Systematic screening of this compound against a diverse panel of microbial and human enzymes could reveal unexpected and therapeutically valuable activities.

Furthermore, the 2H-indazole scaffold, a tautomeric form of the more common 1H-indazole, has shown selective inhibition against kinases like SGK1, Tie2, and SRC. researchgate.net Aza-2H-indazole derivatives, in particular, have been identified as potential kinase inhibitors through rational drug design. researchgate.net Investigating the potential of this compound to be converted to its 2H-tautomer and subsequently modified could open up new avenues for developing selective kinase inhibitors.

Development of Multi-Targeting or Selective Indazole Analogs

The development of indazole derivatives can proceed in two strategic directions: creating highly selective inhibitors for a single target or designing multi-targeting agents that modulate several disease-relevant pathways simultaneously. nih.gov For a compound like this compound, both approaches hold significant promise.

Selective Inhibitors: Achieving selectivity is crucial for minimizing off-target effects and improving the safety profile of a drug candidate. For instance, researchers have successfully designed 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. nih.gov The structure-activity relationship (SAR) studies revealed that specific substitutions were critical for achieving high selectivity. nih.gov Similarly, selective inhibitors of Aurora kinases have been developed from indazole-based scaffolds. nih.gov By systematically modifying the substituents on the this compound core, it may be possible to develop highly selective probes for various biological targets.

Multi-Targeting Analogs: In complex diseases like Alzheimer's, a multi-target approach can be more effective. A new family of 5-substituted indazole derivatives has been developed that act as inhibitors of cholinesterases and BACE-1, two key enzymes in Alzheimer's disease pathology. nih.gov This demonstrates the potential of the indazole scaffold to accommodate functionalities that interact with multiple targets. Future work could involve designing analogs of this compound that incorporate pharmacophores known to interact with targets implicated in neurodegenerative diseases or cancer.

A key consideration in developing both selective and multi-target analogs is the on-target residence time. Recent studies on mycobacterial lipoamide dehydrogenase inhibitors have shown that progressing from an indazole to a 2-cyanoindole scaffold dramatically improved inhibitor residence time and antibacterial activity. nih.govnih.gov This highlights the importance of exploring bioisosteric replacements and scaffold hopping to optimize the pharmacokinetic and pharmacodynamic properties of this compound derivatives.

Application of Artificial Intelligence and Machine Learning in Indazole Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govnih.gov These computational tools can be powerfully applied to the development of this compound and its analogs.

AI/ML models can be trained on large datasets of known indazole derivatives and their biological activities to predict the properties of novel, virtual compounds. nih.govnih.gov This allows for the rapid in silico screening of vast chemical spaces, prioritizing the synthesis of molecules with the highest probability of success. youtube.com For instance, deep learning models, particularly graph neural networks, can learn the complex relationships between a molecule's structure and its function, enabling the design of compounds with specific desired properties. youtube.com

Furthermore, AI and ML can be used to predict potential off-target interactions, a critical step in assessing the safety of a drug candidate. mdpi.com By integrating physicochemical properties and predicted off-target interaction data, AI/ML models can provide a more accurate prediction of potential toxicities, such as drug-induced kidney injury. mdpi.com The application of these predictive models to this compound would facilitate the early identification of potential liabilities and guide the design of safer analogs. The FDA is increasingly seeing AI/ML utilized in regulatory submissions for drug development, highlighting the growing importance of these technologies. youtube.com

Advanced Methodologies for Synthesis and Purification of Complex Indazole Derivatives

The efficient and selective synthesis of complex indazole derivatives is paramount for advancing their preclinical and clinical development. While classical methods for indazole synthesis exist, modern catalytic approaches offer significant advantages in terms of efficiency, selectivity, and substrate scope. researchgate.net

Recent advances include the use of transition metal catalysts, such as rhodium, copper, and palladium, to facilitate novel C-H activation and cyclization reactions for constructing the indazole core. nih.govnih.gov For example, rhodium(III)-catalyzed C-H activation has been used to synthesize indazole N-oxides, and copper-catalyzed intramolecular N-arylation is a valuable tool for preparing N-phenyl- and N-thiazolyl-1H-indazoles. nih.gov Green chemistry approaches, utilizing catalysts like SnCl2 or operating in environmentally friendly media, are also gaining prominence. researchgate.net

A significant challenge in indazole chemistry is the selective alkylation at the N1 versus the N2 position, as the biological activity of the resulting isomers can differ substantially. rsc.org Recently, highly selective methods for the N1- and N2-alkylation of indazoles have been developed, employing catalysts like copper(II) triflate or trifluoromethanesulfonic acid. rsc.orgorganic-chemistry.orgwuxibiology.com These methods provide reliable access to specific indazole isomers, which is crucial for establishing clear structure-activity relationships.

Future research should focus on applying these advanced synthetic methods to the elaboration of the this compound scaffold. This will enable the creation of diverse libraries of analogs with complex substitution patterns for biological screening.

Integration of Omics Data for Comprehensive Mechanistic Understanding

To fully understand the therapeutic potential and mechanism of action of this compound, it is essential to integrate data from various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov This systems-level approach can provide a holistic view of how the compound affects cellular networks and pathways.

For instance, transcriptomic analysis of cells treated with an indazole derivative can reveal changes in gene expression that point to the compound's primary targets and downstream signaling effects. nih.gov This information can be used to build and refine mechanistic models of drug action. nih.govnih.gov In the context of immuno-oncology, omics data from clinical samples can be used to calibrate quantitative systems pharmacology (QSP) models of the cancer immunity cycle, helping to predict patient responses to immunotherapy. nih.govnih.gov

By treating cancer cell lines with this compound and analyzing the resulting changes in the transcriptome and proteome, researchers can generate hypotheses about its mechanism of action. These hypotheses can then be tested through targeted biochemical and cellular assays. This integrated approach will not only elucidate the compound's biological activity but also aid in the identification of predictive biomarkers for patient stratification in future clinical trials.

Strategic Directions for Preclinical Research and Compound Prioritization

The successful translation of a promising compound like this compound from the laboratory to the clinic requires a well-defined preclinical research strategy and a rigorous process for compound prioritization. acs.orgresearchgate.net

The initial step involves comprehensive in vitro profiling to determine the compound's potency, selectivity, and mechanism of action against a panel of relevant biological targets. researchgate.net Based on these findings, a lead optimization program can be initiated to improve the compound's properties, such as its metabolic stability and oral bioavailability. acs.org As mentioned previously, the indazole motif is often used as a bioisostere for indoles and phenols to improve these very properties. nih.govacs.org

Promising candidates should then be advanced to in vivo studies in relevant animal models of disease. nih.gov For example, if the compound shows potent anti-cancer activity in vitro, its efficacy can be evaluated in xenograft or patient-derived xenograft (PDX) models. nih.gov These studies provide crucial information on the compound's pharmacokinetics, pharmacodynamics, and preliminary safety profile.

Throughout the preclinical development process, a multidisciplinary team of chemists, biologists, and pharmacologists should work collaboratively to prioritize compounds for further development based on a holistic assessment of their potential benefits and risks. This data-driven approach will maximize the chances of identifying a successful clinical candidate derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Dichloro-5-methoxy-1H-indazole, and how can intermediates be purified?

- Methodology :

- Step 1 : Start with Friedel-Crafts acylation of 1,2-dichlorobenzene using acid chloride derivatives under AlCl₃ catalysis to form a ketone intermediate .

- Step 2 : Reflux the ketone with hydrazine hydrate in dimethylformamide (DMF) for 1 hour to induce cyclization and chlorine substitution .

- Step 3 : Purify via recrystallization (e.g., DMF/water) to remove isomers like (2,3-dichlorophenyl)-1H-indazole, achieving ~23% yield after recrystallization .

- Alternative : For higher yields (65%), substitute DMF with DMSO and extend reflux to 18 hours, followed by ice-water precipitation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., δ 13.92 ppm for indazole NH protons) and chlorine/methoxy group integration .

- X-ray crystallography : Employ SHELX software (e.g., SHELXL) for crystal structure determination, particularly for resolving ambiguities in regiochemistry .

- Mass spectrometry : Validate molecular weight using high-resolution MS (HRMS) to distinguish between isomers.

Advanced Research Questions